Cas no 2248257-55-6 (methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate)

Technical Introduction: Methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate is a fluorinated benzodiazole derivative with potential applications in pharmaceutical and materials chemistry. The incorporation of difluoro substituents enhances its electronic properties, making it useful for fluorescence-based studies or as a building block in bioactive molecule synthesis. The ester functionality provides versatility for further derivatization, while the amino group allows for selective modifications. Its rigid benzodiazole core contributes to stability, and the fluorine atoms may improve metabolic resistance in drug design. This compound is suited for researchers exploring novel heterocyclic frameworks or probing structure-activity relationships in medicinal chemistry.
methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate structure
2248257-55-6 structure
Product Name:methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate
CAS No:2248257-55-6
MF:C11H11F2N3O2
MW:255.220749139786
CID:6353749
PubChem ID:165974969
Update Time:2025-05-20

methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate
    • 2248257-55-6
    • EN300-193956
    • Inchi: 1S/C11H11F2N3O2/c1-18-11(17)8(14)4-16-5-15-9-2-6(12)7(13)3-10(9)16/h2-3,5,8H,4,14H2,1H3
    • InChI Key: FEIKXPBKDXOQDT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2=C(C=1)N(C=N2)CC(C(=O)OC)N)F

Computed Properties

  • Exact Mass: 255.08193293g/mol
  • Monoisotopic Mass: 255.08193293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 70.1Ų

methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate Pricemore >>

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Additional information on methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate

Methyl 2-Amino-3-(5,6-Difluoro-1H-1,3-Benzodiazol-1-Yl)Propanoate: A Comprehensive Overview

Methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoate, also known by its CAS number 2248257-55-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials.

The structure of methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-Yl)propanoate consists of a benzodiazole ring system substituted with fluorine atoms at positions 5 and 6, along with an amino group and a methyl ester moiety. This combination of functional groups makes it a versatile molecule for various chemical reactions and applications.

Recent studies have highlighted the potential of this compound in the development of new pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of anti-cancer drug discovery. The presence of the benzodiazole ring, known for its aromatic stability and electronic properties, has been shown to enhance the bioavailability and efficacy of certain drug candidates.

In addition to its pharmaceutical applications, methyl 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-Yl)propanoate has also been investigated for its use in organic electronics. The fluorine substituents on the benzodiazole ring contribute to its electron-withdrawing properties, making it a promising candidate for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodiazole core followed by substitution reactions to introduce the amino and methyl ester groups. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, making it more accessible for large-scale applications.

From an environmental standpoint, studies have been conducted to assess the biodegradability and ecological impact of methyl 2-amino-3-(5,6-difluoro-Yl)propanoate. These studies are crucial for ensuring that its production and use align with sustainability goals and regulatory standards.

In conclusion, methyl 2-amino-Yl propanoate represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in both academic research and industrial applications. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing technology and medicine.

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